gamma-Cyhalothrin-d5

Isotopic purity Deuterium labeling Mass spectrometry

Accurate quantification of the more aquatic-toxic enantiomer gamma-cyhalothrin is confounded by non-deuterated or isomer-mismatched internal standards. gamma-Cyhalothrin-d5 solves this: • Deuterium-labeled phenoxy ring (C₂₃H₁₄D₅ClF₃NO₃) - identical chromatography, +5 Da mass shift • Enables 0.5 ng/L LOQs and 81-94% recovery in LC-MS/MS/GC-MS • Essential for EU SANTE/11312/2021 MRL compliance and aquatic risk assessment Supplied as certified reference material for residue studies, TK/PK assays, and field dissipation trials.

Molecular Formula C23H19ClF3NO3
Molecular Weight 454.9 g/mol
Cat. No. B12059400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Cyhalothrin-d5
Molecular FormulaC23H19ClF3NO3
Molecular Weight454.9 g/mol
Structural Identifiers
SMILESCC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C
InChIInChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18+,20-/m0/s1/i3D,4D,5D,8D,9D
InChIKeyZXQYGBMAQZUVMI-FVPAAZJJSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gamma-Cyhalothrin-d5: Deuterated Reference Standard


Gamma-Cyhalothrin-d5 (CAS 2140302-00-5) is a stable isotope-labeled analog of the pyrethroid insecticide gamma-cyhalothrin, wherein five phenoxy protons are replaced by deuterium [1]. This compound serves as a deuterated internal standard (IS) in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of cyhalothrin residues in food, environmental, and biological matrices [2]. With a molecular formula of C₂₃H₁₄D₅ClF₃NO₃ and molecular weight of 454.88 g/mol, the compound features a specific +5 Da mass shift that enables unambiguous mass spectrometric discrimination from the native analyte . It is supplied as an ISO 17034 certified reference material with high isotopic and chemical purity suitable for analytical method development, method validation, and quality control applications .

Why Non-Deuterated Standards Fail for Gamma-Cyhalothrin-d5


Generic internal standards (structural analogs) cannot be substituted for gamma-cyhalothrin-d5 in LC-MS/MS or GC-MS quantification of cyhalothrin residues. Cyhalothrin exhibits pronounced matrix effects (>150% signal enhancement) in common agricultural matrices [1], and non-isotopic internal standards do not co-elute identically with the target analyte, failing to correct for ionization suppression or enhancement [2]. Gamma-cyhalothrin-d5, as a true stable isotope-labeled analog, exhibits identical physicochemical properties (extraction recovery, chromatographic retention, and ionization response) to the native analyte [3]. Furthermore, regulatory residue definitions for lambda-cyhalothrin encompass both lambda- and gamma-cyhalothrin isomers, requiring methods capable of discriminating and quantifying the insecticidally active gamma isomer [4].

Gamma-Cyhalothrin-d5: Quantitative Evidence


Recovery Precision: Internal Standard vs. External Calibration

Gamma-cyhalothrin-d5 synthesized via the deuterated phenol route achieves 98.7% isotopic enrichment at the five deuterium positions, as confirmed by ¹H NMR and mass spectrometry [1]. This high isotopic purity ensures minimal unlabeled analyte interference in isotope dilution quantification, a critical parameter for accurate low-level residue determination. In contrast, alternative synthesis routes produce gamma-cyhalothrin-d7 (M+7) with only 6% overall yield and require extensive preparative HPLC purification to separate diastereomers, presenting supply chain and cost challenges for routine laboratory procurement [2]. The d5 isotopologue (M+5) provides a 5 Da mass shift sufficient for unambiguous MS discrimination while maintaining a more efficient synthesis pathway.

Isotopic purity Deuterium labeling Mass spectrometry

Neurotoxic Potency in Mammalian Model

Commercially available gamma-cyhalothrin-d5 is supplied as an ISO 17034 certified reference material (CRM) with HPLC purity of 98.3 ± 0.2% and isotopic purity >98.0 atom% D . This CRM certification provides documented metrological traceability, a requirement for accredited laboratories operating under ISO/IEC 17025 . Non-certified deuterated analogs or in-house synthesized standards lack this independent third-party verification of purity and concentration, introducing uncertainty into quantitative results and potentially failing regulatory audit requirements [1].

Reference material ISO 17034 Method validation

Aquatic Ecotoxicity: Enantiomer Comparison

Gamma-cyhalothrin-d5 is supplied with isotopic purity specification of >98.0 atom% D . This specification ensures that unlabeled (d0) cyhalothrin contamination is maintained below 2%, a critical threshold for accurate isotope dilution mass spectrometry. When isotopic purity falls below 95%, the presence of native unlabeled analyte in the internal standard stock contributes measurable signal to the d0 channel, systematically biasing quantification results high [1]. Lower-grade deuterated standards (90-95 atom% D) can produce 5-10% positive bias in low-level residue measurements unless mathematically corrected, adding complexity and uncertainty to validated methods .

Isotopic purity Quantitative accuracy IDMS

Gamma-Cyhalothrin-d5: Key Application Scenarios


Environmental Fate and Risk Assessment

For laboratories performing quantitative analysis of gamma-cyhalothrin or lambda-cyhalothrin residues in food matrices (tomato, citrus, leafy vegetables), gamma-cyhalothrin-d5 provides the identical matrix effect correction required for accurate quantification. The compound's 98.7% isotopic enrichment ensures minimal native analyte interference [1], while its ISO 17034 CRM certification supports regulatory compliance for method validation under SANTE guidelines [2].

Bioanalytical Method Validation: Neurotoxicity & ADME

Regulatory residue definitions require discrimination between lambda-cyhalothrin (racemic mixture) and gamma-cyhalothrin (single active isomer) due to differing toxicological profiles (gamma isomer exhibits 2-fold higher acute toxicity) [1]. Gamma-cyhalothrin-d5, with its defined stereochemistry matching the gamma isomer, serves as the precise internal standard for enantioselective SFC-MS/MS or chiral LC-MS/MS methods [2]. The D5 labeling enables simultaneous monitoring of both native isomer channels without mass spectral overlap.

Food Residue Monitoring for Compliance

For studies investigating cyhalothrin degradation pathways in soil, water, or plant systems, gamma-cyhalothrin-d5 provides definitive mass spectrometric tracking of the parent compound independent of metabolite interference [1]. The phenoxy-ring deuterium labeling resists isotopic exchange under environmental conditions, maintaining the +5 Da mass signature throughout the study duration [2].

Field Trial Analysis for Product Stewardship

Gamma-cyhalothrin-d5 is supplied with comprehensive characterization data suitable for analytical method validation (AMV) and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and commercial production of cyhalothrin-based formulations [1]. The ISO 17034 certified concentration (100 µg/mL in ethyl acetate) and documented purity (98.3%) provide the traceability required for GMP-compliant QC release testing [2].

Technical Documentation Hub

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31 linked technical documents
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